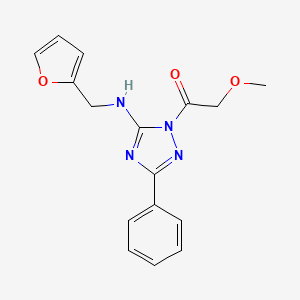
3-pyridinyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridinyl 1,3-benzodioxole-5-carboxylate (PBDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PBDC is a heterocyclic compound that consists of a pyridine ring and a benzodioxole ring, which are connected by a carboxylate group. This compound has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood. However, studies have suggested that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the replication of HSV-1 and influenza A virus by blocking viral DNA synthesis. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
3-pyridinyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to exhibit a broad range of biological activities, making it a promising compound for drug discovery and development. However, 3-pyridinyl 1,3-benzodioxole-5-carboxylate also has some limitations. Its solubility in water is low, which can make it challenging to use in certain experiments. Furthermore, the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-pyridinyl 1,3-benzodioxole-5-carboxylate. One potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a therapeutic agent for the treatment of cancer and viral infections. Another potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a modulator of epigenetic modifications, such as histone acetylation. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-pyridinyl 1,3-benzodioxole-5-carboxylate can be achieved through various methods, including the reaction of 3-pyridinol with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloropyridine with 1,3-benzodioxole-5-carboxylic acid in the presence of a base such as potassium carbonate.
Scientific Research Applications
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
pyridin-3-yl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBWIZNHPJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl 1,3-benzodioxole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)

![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)



![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)